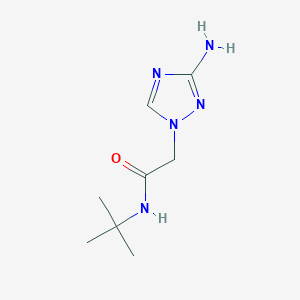

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide

Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to an acetamide backbone with a tert-butyl substituent on the nitrogen atom. The 1,2,4-triazole ring is known for its versatility in medicinal chemistry, often contributing to biological activity such as antifungal, anticonvulsant, or herbicidal properties .

Synthesis:

The compound can be synthesized via substitution reactions, analogous to methods described for structurally related triazole derivatives. For example, alkylation of 1,2,4-triazole with tert-butyl-containing intermediates under basic conditions (e.g., K₂CO₃, NaI, and tetrabutylammonium bromide in DMF) yields regioselective N1-alkylation products . This approach aligns with strategies used for synthesizing β-(1,2,4-triazol-1-yl)-alanine derivatives, albeit with tailored reagents .

Properties

Molecular Formula |

C8H15N5O |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-N-tert-butylacetamide |

InChI |

InChI=1S/C8H15N5O/c1-8(2,3)11-6(14)4-13-5-10-7(9)12-13/h5H,4H2,1-3H3,(H2,9,12)(H,11,14) |

InChI Key |

PNWMCFWFECOASW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide generally involves two key steps:

- Formation of the 1,2,4-triazole ring with an amino substituent at the 3-position.

- Introduction of the N-tert-butylacetamide side chain linked to the triazole nitrogen.

The synthetic routes reported in the literature often use multicomponent reactions or stepwise functional group transformations to achieve these goals.

Stepwise Synthesis Approach

Step 1: Synthesis of 3-Amino-1H-1,2,4-triazole Intermediate

- The 3-amino-1,2,4-triazole core is typically synthesized by cyclization of hydrazine derivatives with formamide or related reagents under reflux conditions.

- An example procedure involves reacting hydrazine hydrate with formamide at elevated temperatures (e.g., 150 °C) to yield 3-amino-1H-1,2,4-triazole with good purity.

- Purification is commonly achieved by recrystallization from suitable solvents such as ethanol or water.

Step 2: Alkylation with tert-Butyl Chloroacetamide

- The amino-triazole intermediate undergoes N-alkylation at the triazole nitrogen with tert-butyl chloroacetamide.

- This reaction is typically performed in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction mixture is stirred at room temperature or slightly elevated temperatures (30–60 °C) for several hours.

- The product, 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide, is isolated by extraction and purified by column chromatography or recrystallization.

Alternative Synthetic Routes

Click Chemistry Approach: Although more common for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for related triazole derivatives. This method involves reacting an azide-functionalized tert-butylacetamide with an alkyne-substituted amino-triazole precursor under copper(I) catalysis in solvents like DMF or water. The reaction proceeds rapidly at room temperature, yielding triazole derivatives with high regioselectivity and yields (70–96%).

Multicomponent Reactions (MCRs): Recent advances have demonstrated the use of MCRs combining hydrazine, carboxylic acid derivatives, and amines in one-pot syntheses to assemble triazole-amide scaffolds efficiently. These methods reduce purification steps and improve overall yield and sustainability.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|

| Formation of 3-amino-1,2,4-triazole | Hydrazine hydrate + formamide | Ethanol or water | 150 °C (reflux) | 6–8 hours | 75–85 | Recrystallization |

| N-Alkylation | 3-amino-1,2,4-triazole + tert-butyl chloroacetamide + base (K2CO3/Et3N) | DMF or DMSO | 30–60 °C | 12–24 hours | 60–75 | Column chromatography |

| Click Chemistry (alternative) | Azide + alkyne + CuI catalyst + Et3N + ultrasound | DMF | Room temp (ultrasound) | 30 minutes | 70–96 | Column chromatography |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectroscopy are used to confirm the structure and purity of intermediates and final products. Chemical shifts in DMSO-d6 or CDCl3 solvents are consistent with literature values for triazole and amide protons and carbons.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Melting Point Determination: Provides purity assessment.

- Thin Layer Chromatography (TLC): Used for reaction monitoring and purity evaluation.

- Column Chromatography: Silica gel with hexane/ethyl acetate mixtures is typical for purification.

Research Findings and Perspectives

- The preparation methods described yield the target compound in moderate to good yields with high purity, suitable for biological testing.

- The presence of the 3-amino substituent on the triazole ring is critical for biological activity, as it can participate in hydrogen bonding and enhance binding affinity to target enzymes or receptors.

- The tert-butyl group in the acetamide moiety confers steric bulk and lipophilicity, influencing pharmacokinetic properties.

- Click chemistry offers a rapid and efficient alternative to classical alkylation, especially for libraries of derivatives, but is more commonly applied to 1,2,3-triazole systems.

- Multicomponent reactions represent a promising sustainable approach to streamline synthesis and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole ring.

Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules, leading to the inhibition of enzyme activity or interference with DNA synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Substituent Effects on Activity :

- The benzothiazole-alkoxy substituent in 9a–b confers potent anticonvulsant activity (ED₅₀ < 20 mg/kg) with minimal neurotoxicity, suggesting that electron-withdrawing groups enhance CNS targeting .

- In contrast, the tert-butyl group in the target compound may prioritize metabolic stability over potency, a trade-off observed in prodrug design .

Antifungal Potential: Triazole derivatives with bulky aromatic substituents (e.g., dioxolane-linked dichlorophenyl groups) exhibit strong antifungal activity, as seen in itraconazole analogues . The tert-butyl group in the target compound could similarly enhance lipophilicity, a critical factor for membrane penetration in antifungal agents .

Synthetic Challenges :

- The discontinuation of the cyclopentyl analogue underscores the importance of substituent selection in commercial viability. The tert-butyl group’s steric protection likely mitigates degradation pathways, improving shelf life compared to cyclopentyl or benzothiazole derivatives.

Biological Activity

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 170.22 g/mol |

| CAS Number | 959054-36-5 |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 0.5 |

The biological activity of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide is largely attributed to its ability to interact with various biological targets:

Antimicrobial Activity : Compounds with similar triazole structures have demonstrated antimicrobial properties by inhibiting the growth of bacteria and fungi. The mechanism is believed to involve interference with nucleic acid synthesis or enzyme inhibition.

Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The proposed mechanism involves induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Antimicrobial Studies

A study conducted on various triazole derivatives indicated that compounds similar to 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide showed significant activity against a range of pathogens including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds in this class .

Anticancer Studies

In vitro studies evaluated the cytotoxicity of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating moderate potency compared to standard chemotherapeutics like cisplatin .

Case Study 1: Antimicrobial Efficacy

A series of experiments tested the efficacy of the compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 15 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings .

Case Study 2: Cytotoxicity in Cancer Cells

A detailed examination using flow cytometry revealed that treatment with the compound led to increased apoptotic cell populations in treated MCF-7 cells. Western blot analysis confirmed the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .

Discussion

The biological activity of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide highlights its potential as a versatile agent in both antimicrobial and anticancer therapies. Its mechanism appears to be multifaceted, involving direct interaction with cellular components leading to growth inhibition or cell death.

Q & A

Q. What are common synthetic routes for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylacetamide?

The synthesis typically involves nucleophilic substitution or click chemistry. For example:

- Reflux with chloroacetyl chloride : A mixture of 3-amino-1H-1,2,4-triazole and chloroacetyl chloride in triethylamine can be refluxed to form the acetamide backbone, followed by N-tert-butyl substitution .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link the triazole ring to the acetamide core, as demonstrated in analogous triazolyl-acetamide syntheses .

- Key considerations : Monitor reaction progress via TLC, and purify via recrystallization (e.g., using pet-ether) .

Q. What characterization techniques are used to confirm the compound’s structure?

- Spectroscopy : 1H/13C NMR and FT-IR confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹, carbonyl peaks at ~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular weight.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures for unambiguous confirmation .

Q. How is the compound’s stability assessed under experimental conditions?

- Thermal stability : TGA/DSC analysis determines decomposition temperatures.

- Chemical stability : Monitor degradation via HPLC under varying pH, light, and temperature conditions .

- Storage : Store at 2–8°C in inert atmospheres to prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst optimization : Vary Cu(I) catalyst loadings (e.g., CuSO₄·5H₂O/sodium ascorbate) in click chemistry to reduce byproducts .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during substitution steps .

Q. What computational methods predict the compound’s biological activity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 in antifungal studies) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity using datasets from analogs .

Q. How is cytotoxic activity evaluated against cancer cell lines?

- In vitro assays : Use MTT/WST-1 assays on MCF-7, MDA-MB-231, or T47D cells. Example protocol:

- Incubate cells with 0.1–100 µM compound for 48–72 hours.

- Measure IC50 values (e.g., 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile showed IC50 = 8.2 µM against MCF-7) .

- Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .

Q. How are conflicting spectral or crystallographic data resolved?

Q. What structural analogs show improved bioactivity?

- Triazole modifications : Adding electron-withdrawing groups (e.g., 4-fluorophenyl) enhances antifungal activity in imibenconazole analogs .

- Acetamide substitutions : N-tert-butyl groups improve metabolic stability compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.